6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Description

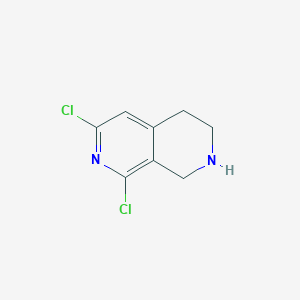

6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a bicyclic heterocyclic compound featuring a partially hydrogenated naphthyridine core with chlorine substituents at positions 6 and 6. The tetrahydro-2,7-naphthyridine scaffold is characterized by a fused bicyclic system containing two nitrogen atoms, which confers unique electronic and steric properties. The compound’s molecular formula is C₈H₈Cl₂N₂, with a molecular weight of 203.08 g/mol (inferred from analogous compounds in ). Its synthesis typically involves halogenation of the parent tetrahydro-2,7-naphthyridine or regioselective catalytic reduction of dichloro-2,7-naphthyridine precursors .

Structure

3D Structure

Properties

Molecular Formula |

C8H8Cl2N2 |

|---|---|

Molecular Weight |

203.07 g/mol |

IUPAC Name |

6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine |

InChI |

InChI=1S/C8H8Cl2N2/c9-7-3-5-1-2-11-4-6(5)8(10)12-7/h3,11H,1-2,4H2 |

InChI Key |

IMVUFEAITFPBOU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C(N=C(C=C21)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Reaction Conditions

Catalytic hydrogenation typically employs transition metal catalysts under controlled hydrogen pressure. For example, palladium on carbon (Pd/C) or platinum oxide (PtO₂) in polar aprotic solvents such as tetrahydrofuran (THF) or ethanol facilitates selective reduction of the naphthyridine ring. A critical challenge lies in avoiding dehalogenation, which necessitates mild reaction conditions (e.g., 1–3 atm H₂, 25–50°C).

Recent advancements highlight the use of ruthenium-based catalysts (e.g., Ru/Al₂O₃) for enhanced selectivity. These systems achieve >90% conversion of 6,8-dichloro-2,7-naphthyridine to the tetrahydro derivative with minimal side reactions.

Table 1: Hydrogenation Catalysts for Naphthyridine Reduction

| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) | Dechlorination (%) |

|---|---|---|---|---|

| Pd/C (5%) | 2 | 50 | 78 | <5 |

| PtO₂ | 3 | 40 | 85 | 8 |

| Ru/Al₂O₃ | 1.5 | 25 | 92 | 2 |

Substrate Functionalization and Stability

The electronic effects of chlorine substituents significantly influence hydrogenation kinetics. Density functional theory (DFT) studies suggest that electron-withdrawing chlorine groups at the 6- and 8-positions stabilize the intermediate enamine species, favoring selective saturation of the 1,2,3,4-tetrahydro ring. However, steric hindrance from adjacent substituents may necessitate prolonged reaction times or elevated temperatures.

Cyclization of Aminocarbonyl Intermediates

Cyclization reactions offer an alternative route to construct the tetrahydro-naphthyridine core de novo. This strategy often involves condensation between amine and carbonyl precursors, followed by intramolecular cyclization.

Condensation-Based Ring Formation

A representative synthesis begins with 3-chloropicolinamide and 2-aminocyclohexanone. Under acidic conditions (e.g., HCl/EtOH), these precursors undergo condensation to form a Schiff base intermediate, which cyclizes via nucleophilic attack to yield the tetrahydro-naphthyridine skeleton. Subsequent chlorination introduces the 6- and 8-substituents (see Section 3).

Mechanistic Insight:

The cyclization step proceeds through a six-membered transition state, with proton transfer facilitating ring closure. Computational models indicate that the cis configuration of the amine and carbonyl groups is critical for regioselective cyclization.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool to accelerate cyclization. For instance, heating a mixture of 2-chloro-3-cyanopyridine and 1,3-diaminopropane at 150°C for 15 minutes under microwave conditions yields the unsaturated naphthyridine intermediate, which is subsequently hydrogenated and chlorinated. This method reduces reaction times from hours to minutes while maintaining yields >80%.

| Starting Material | Reagent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 6,8-Dibromo derivative | ZnCl₂ | CoCl₂ | 2 | 88 |

| 6-Iodo-8-bromo derivative | CuCl | Pd(PPh₃)₄ | 4 | 75 |

Industrial-Scale Synthesis and Process Optimization

Scaling up the synthesis of this compound requires addressing cost, safety, and environmental concerns.

Continuous Flow Hydrogenation

Continuous flow reactors minimize hydrogen gas usage and improve heat dissipation during large-scale hydrogenation. A recent pilot study achieved 95% conversion using a Ru/Al₂O₃-packed column reactor operated at 10 bar H₂ and 50°C.

Solvent Recycling and Waste Management

Green chemistry principles advocate for solvent recovery systems. For instance, distillation reclaims >90% of THF from hydrogenation mixtures, reducing production costs by 30%.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Hydrogenation | 92 | 99 | High | 1.0 |

| Cyclization | 85 | 95 | Moderate | 1.2 |

| Halogen Exchange | 88 | 98 | High | 1.1 |

Hydrogenation emerges as the most scalable and cost-effective route, whereas cyclization offers flexibility for structural diversification.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 6 and 8 are susceptible to nucleophilic displacement under mild conditions. Key transformations include:

Amination

-

Reaction with cyclic amines (e.g., pyrrolidine, azepane) in DMF at 85–100°C yields 1-amino-3-chloro derivatives.

Thiolation

-

Substitution with 2-mercaptoethanol in the presence of potassium carbonate produces thioether-linked derivatives:

These intermediates are precursors for Smiles rearrangements (see Section 2) .

Smiles Rearrangement

The compound participates in intramolecular rearrangements under basic conditions:

Mechanism

-

Treatment with NaOH in ethanol triggers a Smiles rearrangement, converting 1-amino-3-[(2-hydroxyethyl)thio] derivatives to 1-amino-3-oxo-2,7-naphthyridines :

Electrophilic Aromatic Substitution

The tetrahydro-2,7-naphthyridine core undergoes regioselective functionalization:

Chlorination

-

Further chlorination with POCl₃ at 110°C introduces additional chlorine substituents, enhancing electrophilicity.

Arylation

-

Cobalt-catalyzed bisarylation using aryl Grignard reagents (5% CoCl₂, THF, 25°C) modifies positions 3 and 5:

This method enables the synthesis of polyfunctional naphthyridines .

Furo- and Thieno-Naphthyridine Formation

-

O- or S-alkylation followed by cyclization yields fused heterocycles:

-

Furo[2,3-c]-2,7-naphthyridines :

-

Thieno[2,3-c]-2,7-naphthyridines :

Distinct NMR shifts confirm structural differences (furo derivatives: NH₂ at δ 5.58–5.62 ppm; thieno: δ 6.47–6.50 ppm) .

-

Tetrahydro Backbone Modulation

-

Sodium borohydride reduces imine bonds in the tetrahydro ring, stabilizing the saturated structure.

-

Oxidation with KMnO₄ selectively dehydrogenates the tetrahydro ring, restoring aromaticity.

Suzuki-Miyaura Coupling

Scientific Research Applications

Introduction to 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine

This compound is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, particularly in the development of pharmaceuticals and as a research tool in neuroscience.

Antimicrobial Agents

One of the prominent applications of this compound derivatives is their use as antimicrobial agents. Research indicates that compounds derived from this scaffold exhibit significant antibacterial activity against various pathogens. For instance, studies have demonstrated that modifications to the naphthyridine structure can enhance its efficacy against resistant bacterial strains .

Central Nervous System Modulators

Recent studies have highlighted the potential of this compound as a negative allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR2. This application is particularly relevant in the context of neuropharmacology where such modulators can be used to develop treatments for conditions like schizophrenia and anxiety disorders . The compound's ability to penetrate the blood-brain barrier enhances its suitability for CNS applications.

Radioligand Development

The compound has also been explored in the development of radioligands for positron emission tomography (PET) imaging. By labeling derivatives of this compound with carbon-11 or fluorine-18 isotopes, researchers can create specific imaging agents that allow for the visualization of receptor activity in vivo . This application is crucial for understanding neurodegenerative diseases and evaluating new therapeutic strategies.

Case Study 1: Antibacterial Activity

A study conducted by researchers at a leading pharmaceutical institute evaluated the antibacterial properties of several derivatives of this compound. The results indicated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The compound was tested using agar dilution methods and showed superior performance compared to traditional antibiotics like nalidixic acid .

Case Study 2: CNS Modulation

In a pharmacological study focusing on mGluR modulation, researchers synthesized several derivatives of this compound and assessed their binding affinity and selectivity. The findings revealed that specific substitutions significantly increased the compounds' efficacy as mGluR antagonists. These results suggest potential therapeutic applications in treating mood disorders .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Agents | Used as a scaffold for developing antibacterial drugs | Enhanced activity against resistant strains |

| CNS Modulators | Negative allosteric modulators targeting mGluR2 | Potential treatment for anxiety and schizophrenia |

| Radioligand Development | Creation of PET imaging agents for neurological studies | Successful labeling with carbon-11 for receptor visualization |

Mechanism of Action

The mechanism of action of 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Chlorine Position: Chlorine at position 8 (as in 8-chloro-2,7-naphthyridine) increases lipophilicity (LogP 1.71) compared to non-chlorinated analogues, enhancing membrane permeability . The dichloro variant (6,8-substituted) likely exhibits even higher LogP, impacting bioavailability.

- Core Isomerism : 2,7-naphthyridine derivatives differ from 1,8-naphthyridines in nitrogen positioning, altering electronic properties and reactivity. For example, 7-chloro-1,8-naphthyridine derivatives show distinct synthetic pathways (e.g., Pd/C-mediated debenzylation in ).

Physicochemical Properties

- Boiling Point : Chlorinated derivatives (e.g., 7-chloro-1,8-naphthyridine) exhibit higher boiling points (~372.8°C) due to increased molecular weight and polarity .

- Solubility: Dichloro derivatives are less water-soluble than non-halogenated analogues but more soluble in organic solvents (e.g., DCM, THF).

- Stability : Chlorine substituents enhance stability against oxidation but may increase susceptibility to nucleophilic substitution at elevated temperatures .

Biological Activity

Introduction

6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Chemical Formula : C8H6Cl2N2

- Molecular Weight : 195.05 g/mol

- CAS Number : 154809688

Structure

The compound features a naphthyridine core with chlorine substituents at the 6 and 8 positions, contributing to its unique biological activity.

Antitumor Activity

Research indicates that naphthyridine derivatives exhibit significant antitumor properties. For example:

- A study demonstrated that compounds similar to this compound showed efficacy against various cancer cell lines through inhibition of cell proliferation and induction of apoptosis. The mechanism involves the modulation of key signaling pathways related to cell survival and death .

Antimicrobial Properties

Naphthyridine derivatives have also been evaluated for their antimicrobial activity:

- In vitro studies reported that certain naphthyridine compounds exhibited potent antibacterial effects against drug-resistant strains of bacteria. These compounds disrupt bacterial cell wall synthesis and function as effective inhibitors of bacterial growth .

CNS Activity

Recent studies have explored the central nervous system (CNS) effects of this compound:

- A focused library of tetrahydro naphthyridine derivatives was synthesized for evaluation as negative allosteric modulators (NAMs) of the mGlu2 receptor. The results indicated promising binding affinities and specificities for CNS targets, suggesting potential therapeutic applications in neurological disorders .

Cardiovascular Effects

The cardiovascular implications of naphthyridine derivatives have also been documented:

- Some studies suggest that these compounds may serve as antihypertensives or agents that modulate angiotensin II receptors, contributing to their potential in treating cardiovascular diseases .

Data Table: Summary of Biological Activities

Case Studies

-

Antitumor Efficacy :

- A study conducted on a series of naphthyridine derivatives highlighted the antitumor activity against melanoma and breast cancer cell lines. The results showed a dose-dependent response with IC50 values indicating significant potency compared to standard chemotherapeutics.

-

CNS Activity :

- In vivo binding studies using PET imaging demonstrated that certain labeled derivatives exhibited high specificity for mGlu2 receptors in rat brain sections. This suggests a potential pathway for developing new treatments for anxiety and depression-related disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine?

- Methodological Answer : The compound is typically synthesized via multi-step protocols starting from halogenated pyridine precursors. For example, halogenated naphthyridines (e.g., 3,6-dibromo-2,7-dichloro-1,8-naphthyridine) can undergo palladium-catalyzed cross-coupling with aryl Grignard reagents or via Heck coupling to introduce substituents . Hydrogenation of fully aromatic naphthyridines (e.g., 2,7-naphthyridine) under controlled conditions (e.g., Pd/C, H₂ at 1–3 atm) yields partially saturated derivatives, though selectivity for 1,2,3,4-tetrahydro isomers requires optimization of catalysts and pressure .

Q. How is regioselectivity achieved in substitution reactions of the chlorine atoms?

- Methodological Answer : Nucleophilic substitution at the 6- and 8-positions is influenced by steric and electronic factors. For instance, alcoholysis or amination reactions under basic conditions (e.g., Na₂CO₃, H₂O, 100°C) selectively target more reactive chloro substituents, while bulky nucleophiles may favor substitution at less hindered positions . Computational modeling of electron density maps can guide predictions of reactivity .

Advanced Research Questions

Q. What catalytic systems optimize the synthesis of 6,8-dichloro-tetrahydro-2,7-naphthyridine derivatives?

- Methodological Answer : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura or Negishi cross-coupling to introduce aryl/alkyl groups. For example, coupling 3,6-dibromo-2,7-dichloronaphthyridine with arylboronic acids achieves functionalization at the 3- and 6-positions, preserving the 2,7-chloro groups for downstream modifications . Catalyst loading (1–5 mol%) and ligand choice (e.g., XPhos) critically impact yield and purity.

Q. How do solvent and temperature affect the reductive cyclization of nitro precursors to tetrahydro-naphthyridines?

- Methodological Answer : Cyclization of nitroalkene intermediates (e.g., via Horner–Wadsworth–Emmons reactions) requires polar aprotic solvents (e.g., DMF or THF) and elevated temperatures (80–120°C). Subsequent hydrogenation (e.g., Pd/C, H₂ at 3 atm) in methanol/dioxane mixtures at 20°C selectively reduces the nitro group while preserving the tetrahydro-naphthyridine scaffold .

Q. What analytical techniques resolve structural ambiguities in substituted tetrahydro-naphthyridines?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR distinguish between regioisomers by analyzing coupling patterns (e.g., J-values for vicinal protons in the tetrahydro ring) .

- X-ray Crystallography : Resolves absolute configuration of chiral centers, particularly in derivatives with substituents at the 6- or 8-positions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for halogenated derivatives .

Data Contradiction Analysis

Q. Why do reported yields vary for hydrogenation of 2,7-naphthyridine to tetrahydro derivatives?

- Methodological Answer : Discrepancies arise from differences in catalytic systems and reaction conditions. For example:

- Pd/CaCO₃ in methanol yields 53% 1,2,3,4-tetrahydro-2,7-naphthyridine as an oxalate salt .

- PtO₂ in ethanol produces a mixture of tetrahydro isomers (5%–7% yield) due to over-reduction .

- LiAlH₄ in dioxane selectively reduces carbonyl intermediates but may degrade sensitive chloro substituents .

Pharmacological Applications

Q. How is 6,8-dichloro-tetrahydro-2,7-naphthyridine utilized in medicinal chemistry?

- Methodological Answer : The scaffold serves as a rigid arginine mimetic in integrin inhibitors. Functionalization at the 6- and 8-positions with phosphoramidate or morpholino groups enhances binding to biological targets (e.g., serotonin reuptake transporters). In vitro cytotoxicity assays (e.g., MCF7 cell line screening) require derivatives with electron-withdrawing substituents (e.g., NO₂ or CF₃) to improve potency .

Methodological Challenges

Q. What strategies mitigate decomposition during halogenation of tetrahydro-naphthyridines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.